
1-(2-Methoxyphenyl)cyclobutanamine
Descripción general
Descripción
“1-(2-Methoxyphenyl)cyclobutanamine” is a compound with the CAS Number: 1017387-61-9 . It has a molecular weight of 177.25 and is commonly known as a cyclobutylamine derivative.
Molecular Structure Analysis
The IUPAC name for this compound is “1-(2-methoxyphenyl)cyclobutanamine” and its Inchi Code is "1S/C11H15NO/c1-13-10-6-3-2-5-9(10)11(12)7-4-8-11/h2-3,5-6H,4,7-8,12H2,1H3" . The molecular formula is C11H15NO .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 177.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Chemical Synthesis
“1-(2-Methoxyphenyl)cyclobutanamine” is used in chemical synthesis . It’s a compound with a molecular weight of 177.25 and is available in liquid form . It’s used in various chemical reactions due to its unique structure and properties .
Suzuki–Miyaura Coupling
This compound can potentially be used in Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Fungicidal Activity
Research has shown that compounds similar to “1-(2-Methoxyphenyl)cyclobutanamine” have demonstrated fungicidal effects . These compounds have shown excellent inhibitory effects on spore germination of certain fungi, indicating potential use as a commercial fungicide for plant disease control .
Protection/Deprotection of Amino Groups
“1-(2-Methoxyphenyl)cyclobutanamine” can potentially be used for the protection and deprotection of amino groups . The chemically stable urea linkage is suitably employed for this purpose, and the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage .
Synthesis of Cyclobutane-containing Natural Products
Cyclobutane subunits, like the one in “1-(2-Methoxyphenyl)cyclobutanamine”, are found in complex natural products including terpenoids, alkaloids, and steroids . These natural products not only display fascinating architectures but also show potent biological activities .
Safety and Hazards
Mecanismo De Acción
Result of Action
The molecular and cellular effects of 1-(2-Methoxyphenyl)cyclobutanamine’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-3-2-5-9(10)11(12)7-4-8-11/h2-3,5-6H,4,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYHNPVVIXYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



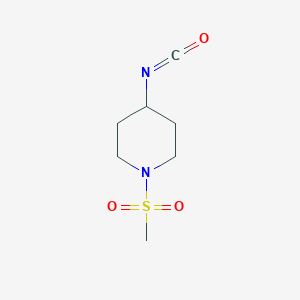


![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3363143.png)
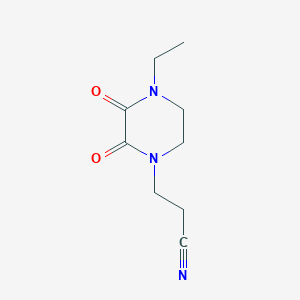
![4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363155.png)
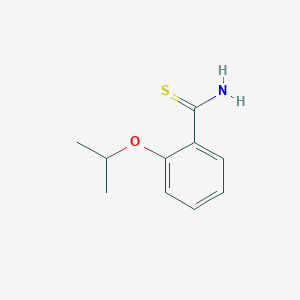

![N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B3363168.png)

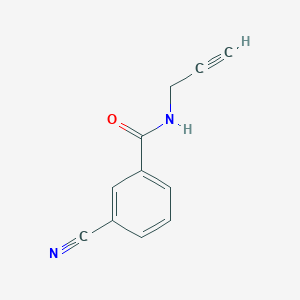
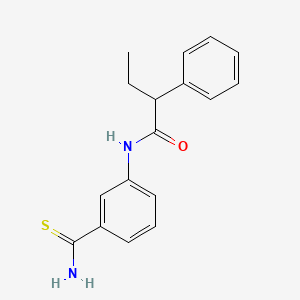
![6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one](/img/structure/B3363189.png)
![6-(Aminomethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B3363197.png)